1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
Description
This compound features a cyclopropane ring linked to a 4-fluorophenyl group and a carboxamide bridge connecting to a pyridine-thiophene hybrid moiety. The fluorophenyl group is a common pharmacophore known to improve metabolic stability and binding affinity in medicinal chemistry . The pyridine-thiophene substituent likely contributes to π-π stacking interactions and modulates electronic properties, influencing solubility and target engagement .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-17-5-3-16(4-6-17)20(7-8-20)19(24)23-12-14-10-15(13-22-11-14)18-2-1-9-25-18/h1-6,9-11,13H,7-8,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUKXTPLKAZCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Cyclopropane Core: Starting from a suitable cyclopropane precursor, the cyclopropane carboxylic acid can be synthesized through cyclopropanation reactions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Pyridinyl and Thiophenyl Groups: The pyridinyl and thiophenyl groups are typically introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between the carboxylic acid and an amine derivative under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the amide bond or the aromatic rings under appropriate reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene and pyridine rings.
Reduction: Reduced amide to amine or reduced aromatic rings.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(4-Fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Studies
Thiophene’s electron-rich nature may enhance redox stability relative to thiadiazole, which is prone to metabolic oxidation .
Cyclopropane vs. Pyrrolidine Cores :
- Cyclopropane’s rigidity confers conformational restraint, possibly increasing target selectivity over flexible pyrrolidine derivatives (). However, pyrrolidine-5-one analogs (e.g., ) may exhibit improved solubility due to the polar oxo group .
Fluorophenyl Group Universality :
- All listed compounds retain the 4-fluorophenyl moiety, underscoring its role in enhancing binding affinity and resistance to cytochrome P450-mediated metabolism .
However, the thiophene substituent may redirect activity toward peripheral targets (e.g., antiviral or anticancer) . Thiadiazole-containing analogs () show antiviral activity, implying that the target compound’s thiophene-pyridine group could be optimized for similar applications with improved pharmacokinetics .
Biological Activity
1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is critical for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a cyclopropanecarboxamide moiety, a fluorophenyl group, and a thiophenyl-pyridine hybrid. The molecular formula is with a molecular weight of 481.6 g/mol .
Research indicates that compounds with similar structural features often exhibit inhibition of key kinases involved in cellular signaling pathways. For instance, studies have shown that derivatives of cyclopropanecarboxamides can inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a vital role in various cellular processes including metabolism and cell survival .
Biological Activity Overview
The biological activity of 1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can be categorized into several key areas based on current research findings:
1. Kinase Inhibition
- GSK-3β Inhibition : Preliminary studies suggest that this compound may inhibit GSK-3β, which is implicated in neurodegenerative diseases and cancer . The IC50 values for related compounds range from 10 to 1314 nM, indicating varying degrees of potency depending on structural modifications.
- Other Kinases : The compound may also exhibit inhibitory effects on IKK-β and ROCK-1 kinases, which are involved in inflammatory responses and cytoskeletal dynamics, respectively .
2. Anticancer Activity
- Cell Viability Studies : In vitro studies have demonstrated that compounds similar to this one can reduce cell viability in various cancer cell lines without significantly affecting normal cells at lower concentrations . This selective toxicity is crucial for developing effective cancer therapies.
- Mechanistic Insights : The anticancer effects are likely mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.
3. Neuroprotective Effects
- Compounds targeting GSK-3β have been associated with neuroprotective effects, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on GSK-3β Inhibitors : A series of experiments evaluated the efficacy of various cyclopropanecarboxamide derivatives against GSK-3β. Results indicated that modifications to the amide group significantly influenced inhibitory potency, with certain substitutions enhancing activity .
- Antitumor Activity Assessment : In a comparative study, compounds with similar scaffolds were tested against multiple cancer cell lines. Results showed that specific substitutions led to increased cytotoxicity against breast and prostate cancer cells while sparing normal fibroblasts .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide?
- Methodology : Synthesis typically involves coupling substituted amines with activated cyclopropanecarboxylic acid derivatives. For example:
- Step 1 : Prepare the cyclopropane core via [2+1] cycloaddition of dichlorocarbene to styrene derivatives under phase-transfer conditions .
- Step 2 : Activate the carboxylic acid using coupling agents like HATU or EDCI in anhydrous DMF .
- Step 3 : React with the amine component (e.g., (5-(thiophen-2-yl)pyridin-3-yl)methanamine) under inert atmosphere at 60–80°C for 12–24 hours .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity (characteristic δ 1.2–1.8 ppm protons) and substituent connectivity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out side products .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
- Challenges : Cyclopropane rings may exhibit strain-induced instability; ensure samples are stored under inert conditions.
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
- Data Interpretation : Correlate activity with structural analogs (e.g., fluorophenyl-thiophene hybrids) to identify pharmacophores .
Advanced Research Questions
Q. How do substituents on the thiophene and pyridine rings influence target binding affinity?
- Structure-Activity Relationship (SAR) :
- Thiophene Modifications : Electron-donating groups (e.g., methyl) at the 3-position enhance hydrophobic interactions with enzyme pockets, while electronegative groups (e.g., Cl) may disrupt π-π stacking .
- Pyridine Substitution : Methyl groups at the 4-position improve metabolic stability but reduce solubility; balance via logP optimization .
- Experimental Design : Synthesize derivatives with systematic substituent variations and test in enzyme inhibition assays (e.g., kinase panels) .
Q. What crystallographic data are available for related compounds, and how can they inform conformational analysis?
- Case Study : In N-(2-fluorophenyl)-pyrimidin-4-amine analogs, X-ray crystallography revealed dihedral angles (12.8° between pyrimidine and phenyl rings) critical for binding .
- Application : Use DFT calculations to model the title compound’s lowest-energy conformation and compare with bioactive analogs .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Analysis Framework :
- Pharmacokinetics : Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (microsomal assays) to explain reduced in vivo efficacy .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
- Mitigation : Introduce prodrug moieties (e.g., ester groups) to enhance absorption .
Q. What computational strategies are effective for predicting off-target interactions?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
